5-Hydroxymethylflucloxacillin
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(2S,5R,6R)-6-[[3-(2-chloro-6-fluorophenyl)-5-(hydroxymethyl)-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN3O6S/c1-19(2)14(18(28)29)24-16(27)13(17(24)31-19)22-15(26)11-9(6-25)30-23-12(11)10-7(20)4-3-5-8(10)21/h3-5,13-14,17,25H,6H2,1-2H3,(H,22,26)(H,28,29)/t13-,14+,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBWLMQDPXVIGD-JKIFEVAISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C3=C(ON=C3C4=C(C=CC=C4Cl)F)CO)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C3=C(ON=C3C4=C(C=CC=C4Cl)F)CO)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75524-31-1 | |
| Record name | 5-Hydroxymethylflucloxacillin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075524311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Enzymatic Biogenesis and Metabolic Pathways
Cytochrome P450-Mediated Hydroxylation of Flucloxacillin (B1213737)
The primary pathway for the formation of 5-hydroxymethylflucloxacillin involves the hydroxylation of the 5-methyl group of the isoxazolyl moiety of flucloxacillin. nih.govresearchgate.net This reaction is catalyzed by various CYP isoforms, with studies using human liver microsomes (HLMs) and recombinant human CYPs identifying the key enzymes responsible for this biotransformation. nih.govnih.gov Upon incubation of flucloxacillin with HLMs or recombinant CYPs, this compound is the sole oxidative metabolite detected. nih.gov
Identification and Characterization of Human Cytochrome P450 Isoforms
The characterization of the specific human cytochrome P450 enzymes involved in the oxidative metabolism of flucloxacillin has revealed the significant roles of several isoforms. nih.gov
CYP3A4 and CYP3A7 have been identified as the primary catalysts in the 5'-hydroxylation of flucloxacillin. nih.govnih.govresearchgate.net Studies utilizing recombinant CYPs have demonstrated that these two isoforms exhibit the highest specific activity in the formation of this compound. nih.govnih.gov At a flucloxacillin concentration of 100 μM, CYP3A7 was found to be the most active, followed by CYP3A4. nih.gov The significant contribution of these enzymes is underscored by the fact that CYP3A4 is the most abundant CYP isoform in the human liver. mdpi.com The metabolic toxification of flucloxacillin to 5′-hydroxymethylflucloxacillin via CYP3A4/3A7 is considered a key step in certain adverse drug reactions. researchgate.netmdpi.com
While CYP3A4 and CYP3A7 are the principal enzymes, CYP2C9 also contributes significantly to the hydroxylation of flucloxacillin. nih.govnih.govresearchgate.net However, its activity is considerably lower than that of the CYP3A isoforms. nih.gov At a flucloxacillin concentration of 10 μM, CYP2C9 showed an 8- to 10-fold lower activity compared to CYP3A4 and CYP3A7. nih.gov
Other isoforms have been observed to have minor roles in the formation of this compound. At a higher substrate concentration of 100 μM, low levels of activity were detected in incubations with CYP2C8, CYP2J2, CYP2E1, CYP3A5, CYP1A1, and CYP1A2, in decreasing order of activity. nih.gov One study has suggested that the CYP2C9 isoform does not significantly contribute to the microsomal metabolism of flucloxacillin, highlighting the predominant role of the CYP3A subfamily. mdpi.com
Primary Roles of CYP3A4 and CYP3A7
Quantitative Enzyme Kinetics of this compound Formation
The formation of this compound follows Michaelis-Menten kinetics, allowing for the determination of key enzyme kinetic parameters. nih.govresearchgate.net
In pooled human liver microsomes (HLM), the formation of this compound exhibited a hyperbolic curve consistent with Michaelis-Menten kinetics. nih.gov The determined kinetic parameters were a K_M of 284 ± 38 μM and a V_max of 30 ± 2 pmol·min⁻¹·mg⁻¹ protein. nih.govresearchgate.net
Studies with recombinant CYP isoforms have provided detailed kinetic profiles for the key enzymes involved in flucloxacillin hydroxylation. nih.govnih.govresearchgate.net These experiments have quantified the specific activities and enzyme kinetics, confirming the primary roles of CYP3A4 and CYP3A7, and the lesser contribution of CYP2C9. nih.gov
Table 1: Michaelis-Menten Parameters for this compound Formation
| Enzyme System | K_M (μM) | V_max (pmol·min⁻¹·nmol⁻¹ P450) |
|---|---|---|
| Pooled Human Liver Microsomes (HLM) | 284 ± 38 | 30 ± 2 (pmol·min⁻¹·mg⁻¹ protein) |
| Recombinant CYP3A4 | 124 ± 15 | 197 ± 9 |
| Recombinant CYP3A7 | 65 ± 8 | 193 ± 7 |
| Recombinant CYP2C9 | 508 ± 82 | 67 ± 7 |
Michaelis-Menten Parameters (K_M, V_max) in Hepatic Microsomal Systems
Genetic and Environmental Factors Influencing Interindividual Metabolic Variability
The formation of this compound from flucloxacillin is a critical metabolic step primarily catalyzed by specific cytochrome P450 (CYP) enzymes in the liver. Research has identified that the 5'-hydroxylation of flucloxacillin is predominantly carried out by CYP3A4 and CYP3A7, with a lesser contribution from CYP2C9. researchgate.netnih.govnih.gov
A significant degree of interindividual variability exists in the plasma concentrations of this compound. researchgate.net This variability is largely attributed to the considerable differences in the hepatic expression and activity of these CYP enzymes among individuals. researchgate.netnih.gov Several factors contribute to this metabolic heterogeneity:
Genetic Polymorphisms: The genes encoding CYP enzymes, particularly CYP2C9 and CYP3A4, are known to be polymorphic. researchgate.netclinexprheumatol.orgpensoft.net Genetic variations can lead to the production of enzymes with altered (either decreased or increased) activity, categorizing individuals as poor, intermediate, or extensive metabolizers. researchgate.netclinexprheumatol.org For instance, common variants in the CYP2C9 gene, such as CYP2C92 and CYP2C93, result in decreased enzyme function. clinexprheumatol.orgpensoft.net The high variability in the hepatic expression of CYP3A4, CYP3A7, and CYP2C9 can directly affect the rate of this compound formation. researchgate.netnih.gov
Enzyme Induction: The expression of CYP enzymes can be induced by various substances, including drugs. Flucloxacillin itself has been shown to be an agonist for the Pregnane X Receptor (PXR), a nuclear receptor that regulates the expression of genes like CYP3A4. ncl.ac.uk This suggests that flucloxacillin can induce its own metabolism (autoinduction), potentially altering the levels of this compound over time. researchgate.netresearchgate.net
Environmental and Host Factors: While genetic makeup is a primary determinant, other factors can also influence metabolic pathways. These can include co-administered drugs that may induce or inhibit CYP enzymes, underlying diseases (especially those affecting the liver), age, and sex. researchgate.net The interplay of these genetic and non-genetic factors creates a complex picture of metabolic variability. researchgate.net
Table 1: Key Enzymes in this compound Formation and Factors Causing Variability
| Enzyme | Primary Role in Formation | Factors Influencing Variability |
| CYP3A4 | Major catalyst for 5'-hydroxylation of flucloxacillin. researchgate.netnih.gov | High interindividual variability in hepatic expression, genetic polymorphisms, induction by drugs (including flucloxacillin). researchgate.netresearchgate.net |
| CYP3A7 | Significant catalyst for 5'-hydroxylation, particularly active in fetal liver but also present in some adult livers. researchgate.net | High variability in expression levels among individuals. researchgate.net |
| CYP2C9 | Contributes to 5'-hydroxylation to a lesser extent than CYP3A isoforms. researchgate.netnih.gov | Common functional genetic polymorphisms (CYP2C92, CYP2C93) leading to decreased enzyme activity. clinexprheumatol.orgpensoft.net |
Modulation and Inhibition of this compound Formation
The enzymatic pathways leading to the creation of this compound can be influenced by the presence of other chemical compounds, leading to significant clinical implications.
Effects of Specific Enzyme Inhibitors (e.g., Sulfaphenazole)
Enzyme inhibitors can significantly reduce the rate of metabolite formation. In the case of this compound, a surprising and potent inhibitory effect has been observed with sulfaphenazole (B1682705). researchgate.netnih.gov While sulfaphenazole is classically known as a specific and potent inhibitor of the CYP2C9 enzyme, studies have demonstrated that it also strongly inhibits the CYP3A4 and CYP3A7-catalyzed 5'-hydroxylation of flucloxacillin. researchgate.netnih.gov This finding was unexpected and highlights the complex nature of enzyme-substrate-inhibitor interactions. Other CYP3A4 inhibitors, such as troleandomycin, have also been shown to reduce the production of this metabolite. acs.org
Implications for Metabolic Drug-Drug Interactions
The modulation of this compound formation has direct consequences for drug-drug interactions.
Inhibition-based Interactions: The strong inhibition of CYP3A-mediated flucloxacillin metabolism by compounds like sulfaphenazole suggests a high potential for unanticipated drug-drug interactions. researchgate.netnih.gov If flucloxacillin is co-administered with a drug that inhibits CYP3A4, the formation of this compound could be significantly reduced, altering the metabolic profile and potentially the therapeutic or toxic effects of flucloxacillin.
Induction-based Interactions: As flucloxacillin can induce CYP3A4, long-term treatment may increase the metabolism of other drugs that are substrates for this enzyme. researchgate.netresearchgate.net This could lead to reduced plasma concentrations and potentially decreased efficacy of co-administered medications.
Subsequent Metabolite Formation from this compound
Once formed, this compound can undergo further metabolic conversion, primarily through hydrolysis.
Hydrolytic Conversion to 5'-Hydroxymethylflucloxacillin Penicilloic Acid
The primary subsequent metabolic pathway for this compound is its conversion to 5'-hydroxymethylflucloxacillin penicilloic acid. researchgate.net This reaction involves the hydrolytic cleavage of the amide bond within the beta-lactam ring. researchgate.netresearchgate.net This process is analogous to the hydrolysis of the parent drug, flucloxacillin, to flucloxacillin penicilloic acid. researchgate.net The formation of these penicilloic acid derivatives represents a significant step in the degradation and eventual elimination of the drug from the body.
Pathways of Beta-Lactam Ring Hydrolysis
The beta-lactam ring, a four-membered cyclic amide, is the core structural feature of penicillin-class antibiotics. wikipedia.org This ring is inherently strained due to its planar geometry, which deviates from the ideal bond angles of its constituent atoms. wikipedia.orgbiomolther.org This ring strain makes the carbonyl carbon highly susceptible to nucleophilic attack, particularly by water or hydroxide (B78521) ions, leading to hydrolysis. wikipedia.orgbiomolther.orgmdpi.com
The hydrolysis of the beta-lactam ring in both flucloxacillin and this compound results in the opening of the ring to form the corresponding penicilloic acids. researchgate.nettaylorandfrancis.com This reaction is a key deactivation step, as the intact beta-lactam ring is essential for the drug's antibacterial activity. mdpi.com The hydrolysis can occur spontaneously, especially under alkaline conditions, or be catalyzed by enzymes. mdpi.comfrontiersin.org
Analytical Methodologies for Characterization and Detection
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the separation and quantification of 5-Hydroxymethylflucloxacillin from complex biological matrices such as plasma and urine.
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of flucloxacillin (B1213737) and its metabolites. unesp.brnih.gov Reversed-phase HPLC (RP-HPLC) methods have been developed for the quantification of flucloxacillin in human plasma. ingentaconnect.comresearchgate.net In these methods, a C18 column is often used as the stationary phase, with a mobile phase typically consisting of a mixture of an aqueous buffer (like potassium dihydrogen phosphate) and an organic solvent (such as acetonitrile). ingentaconnect.comoup.com
Under specific HPLC conditions, this compound, being more polar and thus having a lower lipid solubility than its parent compound, exhibits a shorter retention time. ingentaconnect.comresearchgate.net This difference in retention time allows for its separation from flucloxacillin. Detection is commonly achieved using UV detectors at a wavelength of 220 nm. oup.com The validation of these HPLC methods demonstrates good linearity over a range of concentrations, ensuring accurate quantification. ingentaconnect.com For instance, one validated method showed linearity for flucloxacillin from 0.2 to 40.0 mg/L. ingentaconnect.com
Blood and dialysate samples from patients can be analyzed for flucloxacillin and its metabolites, including this compound, using HPLC. researchgate.netresearchgate.net Studies have shown that the amount of this compound and other metabolites can vary significantly among individuals. researchgate.netresearchgate.net
Table 1: HPLC Method Parameters for Flucloxacillin Analysis
| Parameter | Details | Reference |
|---|---|---|
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | ingentaconnect.comresearchgate.net |
| Stationary Phase | Alltima™ C18 column (250 mm x 4.6 mm I.D., 5 µm) | ingentaconnect.com |
| Mobile Phase | 10 mmol/L KH2PO4-acetonitrile (64.5:35.5, v/v) | ingentaconnect.com |
| Flow Rate | 1.0 mL/min | ingentaconnect.com |
| Detection | UV at 220 nm | oup.com |
| Internal Standard | Dicloxacillin | ingentaconnect.comoup.com |
| Retention Time | Shorter for this compound than flucloxacillin | ingentaconnect.comresearchgate.net |
For enhanced sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools. These techniques are particularly valuable for detecting low concentrations of metabolites and for confirming their identity. nih.gov
LC-MS methods have been instrumental in studying the metabolism of flucloxacillin. For example, LC-MS analysis of incubations of flucloxacillin with human liver microsomes confirmed the formation of this compound as the sole oxidative metabolite. nih.gov In these experiments, reversed-phase liquid chromatography with a C18 column is used to separate the compounds, followed by mass spectrometry for detection. nih.gov The use of extracted ion chromatograms for the specific m/z values corresponding to flucloxacillin and its metabolites allows for their unambiguous identification. researchgate.net
The development of Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods further improves the speed and resolution of analysis. skemman.is Isotope-dilution LC-MS/MS is considered a gold standard for quantitative analysis, as it uses stable isotope-labeled internal standards to correct for matrix effects and improve accuracy. researchgate.net
Table 2: LC-MS Parameters for Metabolite Identification
| Parameter | Details | Reference |
|---|---|---|
| Technique | Liquid Chromatography-Mass Spectrometry (LC-MS) | nih.gov |
| Column | Phenomenex Luna C18 (5 µm; 4.6 × 150 mm) | nih.gov |
| Mobile Phase | Gradient of 1% acetonitrile (B52724) in 0.1% formic acid and 99% acetonitrile in 0.1% formic acid | nih.gov |
| Detection | Mass Spectrometry (e.g., Agilent Masshunter) | nih.gov |
| Analyte Identification | Based on specific m/z values of [M+H]⁺ ions | researchgate.net |
High-Performance Liquid Chromatography (HPLC) Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolite Identification (e.g., 19F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of molecules and is particularly useful in identifying drug metabolites in biological fluids. unesp.br For fluorine-containing compounds like flucloxacillin, ¹⁹F NMR spectroscopy offers a highly specific tool for detection, identification, and quantification. researchgate.net
A key advantage of ¹⁹F NMR is the minimal sample preparation required and the lack of interference from endogenous components in biofluids like urine. nih.govscispace.com In studies on rats dosed with flucloxacillin, ¹⁹F NMR spectroscopy of urine samples successfully detected and quantified signals from the parent drug and three of its metabolites, including this compound. nih.govscispace.comoup.com The identity of these metabolites was often confirmed by high-field spin-echo ¹H NMR spectroscopy and HPLC. nih.govscispace.com
While ¹⁹F NMR is highly specific for fluorinated compounds, ¹H NMR spectroscopy provides detailed structural information. researchgate.net However, the complexity of ¹H NMR spectra from biological samples can be a challenge. Advanced techniques like statistical total correlation spectroscopy (STOCSY) can be used to identify drug metabolite peaks and deconvolve them from endogenous signals. researchgate.net
Advancements in Bioanalytical Assay Development for Metabolic Studies
The development of robust and sensitive bioanalytical assays is crucial for comprehensive metabolic studies. These assays are essential for accurately measuring drug and metabolite concentrations in various biological matrices, which is fundamental to understanding pharmacokinetic and pharmacodynamic relationships. oup.com
Advancements in this area include the development of highly validated HPLC and LC-MS methods with improved sensitivity and shorter analysis times. unesp.bringentaconnect.com For instance, the development of a rapid RP-HPLC method with a simple protein precipitation step for sample preparation has facilitated high-throughput analysis for pharmacokinetic studies. ingentaconnect.comresearchgate.net
Furthermore, the characterization of drug-protein adducts using mass spectrometry represents a significant advancement. It has been shown that both flucloxacillin and this compound can covalently bind to proteins like human serum albumin. nih.gov Affinity, cation exchange, and reversed-phase chromatography coupled with mass spectrometry have been used to identify the specific lysine (B10760008) residues on albumin that are modified by the drug and its metabolite in vivo. nih.gov This level of detail is critical for understanding potential immune-mediated adverse drug reactions.
The continuous improvement of these bioanalytical methods, including the move towards more environmentally friendly or "green" analytical techniques, is an ongoing focus in pharmaceutical analysis. unesp.brnih.gov
Preclinical Pharmacokinetic Disposition of 5 Hydroxymethylflucloxacillin
In Vitro Pharmacokinetic Characterization in Hepatic Systems
The metabolic conversion of flucloxacillin (B1213737) to its 5-hydroxymethyl derivative is a key event that has been extensively studied in vitro using hepatic systems. These studies have been fundamental in identifying the enzymatic pathways responsible for its formation.
Research using human liver microsomes (HLMs) and recombinant cytochrome P450 (CYP) enzymes has established that 5-Hydroxymethylflucloxacillin is the sole oxidative metabolite of flucloxacillin. nih.gov The formation of this metabolite is primarily catalyzed by the CYP3A subfamily of enzymes. nih.govresearchgate.net Specifically, recombinant CYP3A4 and CYP3A7 have been shown to be the most active enzymes in this biotransformation process. nih.gov To a lesser degree, CYP2C9 and CYP2C8 also contribute to the hydroxylation of flucloxacillin. nih.gov Following the incubation of flucloxacillin with HLMs or recombinant CYPs, this compound is found in the supernatant of the reaction medium. nih.gov
Kinetic studies have quantified the enzymatic activity, showing that at a flucloxacillin concentration of 100 μM, CYP3A7 is the most active, followed by CYP3A4. nih.gov The significant variability in the hepatic expression of these CYP enzymes among individuals may influence the rate of metabolite formation, potentially explaining differences in susceptibility to flucloxacillin-induced liver injury. nih.gov However, it is noteworthy that one study reported an inability to confirm the formation of this compound in its experiments using human liver microsomes, recombinant CYP isoforms, and rat B13/H cells, highlighting potential complexities in its metabolic analysis. ncl.ac.uk
Interactive Table: Enzyme Kinetics of 5'-Hydroxymethylflucloxacillin (5'-HM-FLX) Formation
| Enzyme Source | Parameter | Value | Unit |
|---|---|---|---|
| Pooled Human Liver Microsomes (HLM) | Vmax | 158 ± 6 | pmol·min-1·mg-1 protein |
| Km | 70 ± 7 | μM | |
| Recombinant CYP3A4 | Vmax | 11.9 ± 0.3 | pmol·min-1·pmol-1 CYP |
| Km | 49 ± 4 | μM | |
| Recombinant CYP3A7 | Vmax | 17.0 ± 0.5 | pmol·min-1·pmol-1 CYP |
| Km | 109 ± 9 | μM | |
| Recombinant CYP2C9 | Vmax | 0.54 ± 0.04 | pmol·min-1·pmol-1 CYP |
| Km | 144 ± 27 | μM |
Data derived from a study on the kinetics of human cytochrome P450s involved in the bioactivation of flucloxacillin. nih.gov
In Vivo Pharmacokinetic Profiles in Animal Models
The in vivo behavior of this compound has been investigated to understand its systemic exposure and elimination pathways, primarily through studies involving animal models and extrapolation from human data.
The elimination of this compound from the body is predominantly handled by the kidneys. researchgate.net Human studies have shown that the metabolite has a high renal clearance rate, which is significantly greater than that of the parent drug, flucloxacillin. researchgate.net This indicates an efficient renal excretion process. While specific systemic clearance values for this compound in preclinical animal models are not widely reported, the data from human subjects strongly suggest that renal clearance is the principal route of elimination. researchgate.net
Specific pharmacokinetic parameters such as plasma half-life and mean residence time (MRT) for this compound in rodent models have not been extensively detailed in the available scientific literature. However, data from studies in healthy human volunteers indicate that this compound has an MRT of 2.72 hours, which is comparable to the 2.30 hours observed for flucloxacillin. researchgate.net The penicilloic acid metabolites of both flucloxacillin and this compound tend to persist longer in the system. researchgate.net
A significant finding from preclinical studies is the high concentration of this compound found in the bile. nih.govresearchgate.net Experiments using an isolated perfused rat liver model have demonstrated that this metabolite can become highly concentrated in bile, reaching levels sufficient to exert cytotoxic effects on biliary epithelial cells. researchgate.netnih.gov This finding is crucial as it provides a mechanistic link to the cholestatic liver injury sometimes associated with flucloxacillin use. nih.govresearchgate.net
Interactive Table: Biliary Concentration of this compound in Perfused Rat Liver
| Model | Compound | Concentration (Mean ± SD) | Unit |
|---|---|---|---|
| Isolated Perfused Rat Liver | This compound | 240.5 ± 84.2 | nmoles/mL |
Data obtained from a study using an isolated perfused rat liver model to assess biliary concentrations. researchgate.netnih.gov
The disposition of drugs and their metabolites can be significantly altered in physiologically compromised states. While specific animal model data on the pharmacokinetics of this compound in the context of renal impairment is limited, human data provides valuable insights. In patients with compromised renal function, the elimination of this compound is more affected than that of its parent compound. researchgate.net This leads to a twofold increase in the plasma half-life of the metabolite (approximately 5 hours versus 2.5 hours in individuals with normal renal function). researchgate.net Such accumulation, a consequence of reduced renal clearance, could potentially increase the risk of toxicity in patients with renal insufficiency. researchgate.netnih.gov Studies on the parent drug, flucloxacillin, in a goat model of chronic renal failure have been conducted, but data on the disposition of the 5-hydroxymethyl metabolite in this model were not reported. researchgate.net
Biological Activities and Molecular Mechanisms of 5 Hydroxymethylflucloxacillin
Cellular and Subcellular Effects in In Vitro Systems
In vitro studies have been crucial in elucidating the specific effects of 5-Hydroxymethylflucloxacillin on different liver cell types. These studies have revealed a targeted toxicity profile, primarily affecting biliary epithelial cells.
Direct Cytotoxicity to Biliary Epithelial Cell Cultures
Research has demonstrated that this compound is directly toxic to primary cultures of human biliary epithelial cells (BECs). mdpi.comnih.gov This cytotoxicity has been evidenced by the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell damage. mdpi.comnih.gov Studies using supernatants from human liver microsomes and recombinant human cytochrome P450 (CYP) 3A4, both of which produce this compound from flucloxacillin (B1213737), also induced cytotoxicity in BEC preparations. nih.gov The purified this compound metabolite itself exerted toxic effects on BECs at concentrations ranging from 0.01 to 5 mg/L. nih.gov This direct toxic effect on the cells lining the bile ducts is a key factor in understanding the cholestatic injury sometimes associated with flucloxacillin use. mdpi.comnih.gov
Differential Cellular Responses in Hepatocytes vs. Biliary Epithelial Cells
A striking finding from in vitro research is the differential response of hepatocytes and biliary epithelial cells to this compound. While the metabolite is cytotoxic to BECs, it does not show the same toxicity towards human hepatocytes in culture. mdpi.comnih.govnih.gov Hepatocytes, which have significant CYP3A4 activity, are the primary site of this compound production. nih.govacs.org However, they appear to be resistant to its toxic effects. nih.govnih.gov This differential susceptibility suggests that the mechanisms of injury are cell-type specific. The lack of cytotoxicity in hepatocytes is attributed to the absence of certain genetic host features and the lack of non-parenchymal cells, including immune cells, in the culture systems. mdpi.comnih.gov
Table 1: Comparative Cytotoxicity of this compound
| Cell Type | Cytotoxic Effect | Key Findings | References |
| Biliary Epithelial Cells (BECs) | Yes | Direct cytotoxicity observed, measured by LDH release. | mdpi.comnih.gov |
| Hepatocytes | No | Not cytotoxic in primary cultures. | mdpi.comnih.govnih.gov |
Covalent Adduct Formation and Haptenation Potential
This compound, like its parent compound, has the ability to covalently bind to proteins, a process known as haptenation. This can lead to the formation of drug-protein adducts, which may trigger immune responses.
Binding to Plasma Proteins (e.g., Human Serum Albumin)
It has been discovered that this compound can modify plasma proteins, including the abundant human serum albumin (HSA). nih.gov This binding occurs through the covalent modification of the protein. nih.gov The formation of these adducts has been confirmed through mass spectrometry. nih.gov
Identification of Specific Protein Lysine (B10760008) Residues Modified
Detailed analysis has revealed that the covalent modification of HSA by both flucloxacillin and its 5-hydroxymethyl metabolite occurs at specific lysine residues. nih.gov In studies of patients receiving flucloxacillin, up to nine modified lysine residues were detected on HSA. nih.gov Notably, modification of Lys190 and Lys212 was consistently observed in all patients studied. nih.gov
Comparative Analysis of Adduct Formation with Parent Flucloxacillin
A significant finding is that this compound targets essentially the same lysine residues on HSA as the parent drug, flucloxacillin. nih.govresearchgate.net This indicates a similar mechanism of protein haptenation for both the drug and its metabolite. nih.gov The modification of protein lysine residues by both compounds is a dose- and time-dependent process. nih.govcapes.gov.br This detailed characterization of the sites of chemical modification provides valuable insights into the potential for these adducts to act as antigens. nih.gov
Table 2: Protein Adduct Formation by this compound
| Protein Target | Modified Residues | Comparison with Flucloxacillin | References |
| Human Serum Albumin (HSA) | Lysine residues (e.g., Lys190, Lys212) | Targets essentially the same lysine residues. | nih.gov |
Mechanistic Insights into Biological Response Induction (e.g., Immune-Mediated Mechanisms in vitro)
The biological response to this compound, a primary metabolite of flucloxacillin, is multifaceted, involving both direct cytotoxicity to specific cell types and the initiation of complex immune-mediated pathways. In vitro research has been pivotal in dissecting these mechanisms, distinguishing between direct metabolic toxicity and the subsequent, more complex, immunological cascade that requires the involvement of various immune cells and specific genetic factors.
The formation of this compound via cytochrome P450 enzymes, particularly CYP3A4 and CYP3A7, is a critical initiating event. mdpi.comacs.org While the parent drug, flucloxacillin, may not be directly toxic in many cell systems, its metabolism to this compound can lead to cellular injury. acs.org Studies using primary cultures of human biliary epithelial cells (BEC) have demonstrated that this metabolite is directly cytotoxic, as measured by the release of lactate dehydrogenase (LDH). mdpi.comacs.org This finding provides a metabolic explanation for the cholestatic injury sometimes observed with flucloxacillin therapy. mdpi.comnih.gov In stark contrast, this compound was found to be non-cytotoxic to cultured human hepatocytes. mdpi.comacs.orgnih.gov This differential toxicity suggests that while the metabolite can directly harm the biliary epithelium, an alternative mechanism is responsible for hepatocellular damage. nih.gov
The prevailing hypothesis for hepatocellular injury involves a subsequent immune-mediated response, a process in which this compound plays a crucial role as a prohapten. mdpi.comresearchgate.net A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. In vitro studies have confirmed that this compound, like its parent compound, can covalently bind to and modify endogenous proteins, most notably human serum albumin (HSA). researchgate.netnih.govcapes.gov.br This process of haptenation creates novel antigens (neoantigens) that the immune system does not recognize as "self." researchgate.netnih.gov Mass spectrometry analyses have revealed that both flucloxacillin and its 5-hydroxymethyl metabolite target and modify the same lysine residues on the albumin protein. researchgate.netnih.gov
The generation of these drug-modified proteins is a key step in activating the adaptive immune system, particularly in genetically susceptible individuals. mdpi.com The strongest genetic association with flucloxacillin-induced liver injury is the human leukocyte antigen (HLA) allele, HLA-B57:01. nih.govfrontiersin.org According to the immune-mediated mechanism, antigen-presenting cells (APCs), such as dendritic cells, take up and process the haptenated proteins. nih.gov They then present the resulting neoantigenic peptides on HLA-B57:01 molecules at the cell surface. mdpi.comfrontiersin.org This presentation leads to the activation and proliferation of drug-specific CD8+ T-cells. frontiersin.orgnih.gov In vitro experiments using peripheral blood mononuclear cells from patients with flucloxacillin-induced liver injury have demonstrated that T-cells can be activated upon exposure to the drug, a response often dependent on the presence of the HLA-B*57:01 allele. frontiersin.org
Data Tables
Table 1: In Vitro Cytotoxicity of this compound
This table summarizes studies investigating the direct toxic effects of the purified this compound metabolite on different primary human liver cell types.
| Cell Type | Experimental System | Key Finding | Citation(s) |
| Biliary Epithelial Cells (BEC) | Primary cultures of human gallbladder-derived BEC; cytotoxicity assessed by lactate dehydrogenase (LDH) release. | The purified metabolite exerted direct, concentration-dependent toxic effects. | mdpi.comacs.org |
| Hepatocytes | Primary cultures of human hepatocytes; cytotoxicity assessed by LDH release. | The purified metabolite was not directly cytotoxic to hepatocytes. | mdpi.comacs.orgnih.gov |
| Biliary Epithelial Cells (BEC) | Co-culture with hepatocytes pre-incubated with flucloxacillin. | Conditioned media from hepatocytes that metabolized flucloxacillin (containing this compound) was toxic to BEC. | acs.org |
Table 2: Mechanistic Steps of this compound in Immune Response Induction (Based on In Vitro Models)
This table outlines the key molecular and cellular events initiated by this compound that lead to an adaptive immune response, as elucidated by various in vitro experiments.
| Process | Key Finding | Experimental Context | Citation(s) |
| Metabolite Formation | Flucloxacillin is metabolized to this compound. | Incubations with human liver microsomes and recombinant CYP3A4. | mdpi.comacs.orgnih.gov |
| Protein Haptenation | This compound covalently binds to Human Serum Albumin (HSA). | Mass spectrometry analysis of HSA incubated with the metabolite in vitro. | researchgate.netnih.govcapes.gov.br |
| Site of Modification | The metabolite modifies the same lysine residues on HSA as the parent drug, flucloxacillin. | Characterization of modified HSA by mass spectrometry. | researchgate.netnih.gov |
| Immune Cell Activation | The formation of the metabolite is a necessary prerequisite for the T-cell dependent immune mechanism leading to hepatocellular injury. | Mechanistic models based on data from various in vitro cell systems. | mdpi.com |
| Genetic Restriction | Immune response is strongly associated with the HLA-B57:01 allele. | In vitro studies with T-cells from HLA-B57:01 positive patients and HLA-transfected cell lines. | mdpi.comnih.govfrontiersin.org |
Table 3: Compound Names
Synthetic and Biocatalytic Strategies for 5 Hydroxymethylflucloxacillin Production
Biocatalytic Engineering for Selective Hydroxylation
As an alternative to the problematic chemical synthesis, biocatalytic engineering offers a promising pathway for the selective production of 5-Hydroxymethylflucloxacillin. nih.govresearchgate.net Biocatalysis utilizes enzymes—nature's catalysts—to perform specific chemical transformations with high efficiency and selectivity under mild reaction conditions. frontiersin.org For the targeted hydroxylation of complex molecules like flucloxacillin (B1213737), cytochrome P450 monooxygenases (CYP450s) are particularly well-suited due to their versatile catalytic capabilities. plos.org
Among these, the bacterial enzyme Cytochrome P450 BM3 (CYP102A1) from Bacillus megaterium has become a focal point of research. mdpi.comnih.gov P450 BM3 is a highly active and catalytically self-sufficient enzyme, containing both a heme domain and a reductase domain in a single polypeptide chain. mdpi.comrsc.org While the wild-type enzyme has a narrow substrate scope, its malleable active site makes it an ideal template for protein engineering, allowing for the creation of mutants capable of metabolizing a wide range of drug-like compounds. mdpi.comnih.gov
The engineering of Cytochrome P450 BM3 has successfully generated biocatalysts for the specific production of drug metabolites. nih.gov Researchers have applied this approach to achieve the selective hydroxylation of flucloxacillin. nih.gov Through screening libraries of P450 BM3 mutants, specific variants have been identified that demonstrate both high activity and, crucially, high regioselectivity for the formation of this compound. nih.govresearchgate.net
One notable study identified the mutant M11 L437E as a particularly effective biocatalyst. nih.gov This variant, when incubated with flucloxacillin, preferentially produced the 5'-hydroxymethyl metabolite, a result confirmed by mass spectrometry and NMR. nih.gov The success of this biocatalytic route underscores its potential as a superior alternative to organic synthesis for obtaining this specific metabolite. nih.govresearchgate.net The "humanized" M11 mutant, which is capable of metabolizing various drugs, serves as an excellent starting template for further engineering to fine-tune activity and selectivity for specific target compounds like flucloxacillin. nih.gov
Table 1: Comparison of Hydroxylation Products for Different Substrates Using Engineered P450 BM3 Mutant M11 L437E This table illustrates the high regioselectivity of the M11 L437E mutant for flucloxacillin compared to the related compound oxacillin (B1211168), which lacks the halogen atoms.
| Substrate | Observed Metabolite(s) | Key Finding | Reference |
|---|---|---|---|
| Flucloxacillin (FLX) | 5'-Hydroxymethyl FLX | Highly regioselective hydroxylation at the 5'-methyl position. No aromatic hydroxylation was observed. | nih.gov |
| Oxacillin (OX) | 5'-Hydroxymethyl OX and an aromatic hydroxylation product | Lack of regioselectivity, resulting in the formation of two different hydroxylated metabolites. | nih.gov |
For the hydroxylation of flucloxacillin, a combined computational and experimental study was instrumental. nih.gov MD simulations provided insights into why the M11 L437E mutant is so effective. The simulations suggested that the L437E mutation helps to lock flucloxacillin into a binding orientation that positions the 5'-methyl group perfectly for hydroxylation by the heme iron, thereby enhancing regioselectivity. nih.gov
This rational, structure-based approach is complemented by the screening of enzyme libraries. researchgate.net These libraries, containing numerous enzyme variants with different mutations, are tested for their ability to perform the desired reaction. This allows researchers to identify variants with significantly improved properties, such as enhanced yield and precise regioselectivity. nih.govresearchgate.net For instance, mutations at key positions in the active site, such as F87 or A82, have been shown to alter substrate orientation and improve the selectivity of P450 BM3 for various substrates. acs.orgnih.gov By iteratively applying these design and screening cycles, enzymes can be tailored for specific, challenging chemical transformations. nih.gov
Table 2: Key Concepts in the Rational Design of P450 BM3 for Flucloxacillin Hydroxylation This table outlines the strategies and findings from the rational design process aimed at improving the biocatalytic production of this compound.
| Design Strategy | Methodology | Outcome for Flucloxacillin Hydroxylation | Reference |
|---|---|---|---|
| Screening of Mutant Libraries | An in-house library of P450 BM3 mutants was screened for activity with flucloxacillin. | Identified the M11 L437E mutant as a highly active and regioselective biocatalyst. | nih.gov |
| Molecular Dynamics (MD) Simulations | In silico studies were conducted to investigate the binding poses of flucloxacillin within the active site of different enzyme variants. | Revealed that the L437E mutation stabilizes a catalytically favorable binding orientation, enhancing regioselectivity for 5'-methyl hydroxylation. | nih.gov |
| Targeted Mutagenesis | Introducing specific amino acid substitutions in the enzyme's active site to alter substrate binding and selectivity. | Mutations in the M11 parent variant (e.g., L437E) proved crucial for achieving selective metabolism of flucloxacillin. | nih.govnih.gov |
Structure Activity Relationship Sar Investigations
Molecular Determinants of Regioselective Hydroxylation
The formation of 5-hydroxymethylflucloxacillin from its parent drug, flucloxacillin (B1213737), is an example of regioselective hydroxylation, a precise metabolic reaction where a hydroxyl group is added to a specific position on a molecule. Research has identified that this bioactivation is primarily mediated by specific isoforms of the Cytochrome P450 (CYP) enzyme system.
Studies using recombinant human CYPs and pooled human liver microsomes have demonstrated that the 5'-hydroxylation of flucloxacillin is predominantly catalyzed by CYP3A4. nih.govnih.gov To a lesser extent, CYP3A7 and CYP2C9 also contribute to this metabolic pathway. nih.govnih.gov The significant interindividual variability in the hepatic expression of these enzymes may influence the rate of formation of this compound. nih.govnih.gov This metabolite has been shown to be significantly more toxic to biliary epithelial cells than the parent flucloxacillin molecule, a factor that may be linked to instances of drug-induced liver injury. nih.govliverpool.ac.uk
The kinetic parameters for the enzymes most active in flucloxacillin hydroxylation highlight the primary role of CYP3A4.
| Enzyme | Kinetic Parameter (Km, µM) | Maximal Velocity (Vmax, pmol/min/pmol CYP) | Reference |
|---|---|---|---|
| Human Liver Microsomes (HLM) | 140 ± 20 | 15.4 ± 0.8 (pmol/min/mg) | nih.gov |
| Recombinant CYP3A4 | 114 ± 23 | 13.6 ± 1.0 | nih.gov |
| Recombinant CYP3A7 | 144 ± 29 | 1.5 ± 0.1 | nih.gov |
| Recombinant CYP2C9 | 400 ± 120 | 2.8 ± 0.5 | nih.gov |
Data represents the Michaelis-Menten enzyme kinetics for the 5'-hydroxylation of flucloxacillin.
Computational Modeling and Docking Studies of Enzyme-Substrate Interactions
To understand the basis for the observed regioselectivity, computational methods such as molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations are employed. acs.orgdntb.gov.ua These studies model the interaction between the substrate (flucloxacillin) and the active site of the metabolizing enzyme (e.g., CYP3A4).
A combined computational and experimental study utilizing variants of cytochrome P450 BM3 (a bacterial P450 often used as a model for human CYPs) provided significant insights. researchgate.netnih.gov By screening a library of P450 BM3 mutants, the M11 L437E variant was identified as a highly regioselective and active biocatalyst for producing 5'-hydroxymethylflucloxacillin. researchgate.net Computational modeling in this study helped to rationalize how the specific mutations in the enzyme's active site create a binding pocket that orients the flucloxacillin molecule in such a way that the methyl group of the isoxazole (B147169) ring is positioned perfectly for hydroxylation by the enzyme's reactive heme center. acs.orgresearchgate.net
These modeling approaches demonstrate that the precise geometry of the enzyme's active site, including the spatial arrangement of key amino acid residues, is the primary determinant for the selective oxidation of one specific methyl group over other potential sites on the flucloxacillin molecule. acs.orgdntb.gov.ua
Comparative SAR with Related Isoxazolyl Penicillins (e.g., Oxacillin)
Comparing the metabolism of flucloxacillin with other structurally similar isoxazolyl penicillins, such as oxacillin (B1211168), cloxacillin, and dicloxacillin, provides further clarity on the structure-activity relationships governing their biotransformation. slideshare.net The key structural difference among these compounds lies in the halogen substituents on the phenyl ring attached to the isoxazole core. slideshare.net
| Compound | Substituents on Phenyl Ring | Metabolic Hydroxylation Products | Reference |
|---|---|---|---|
| Oxacillin | None | 5'-Hydroxymethyl and Aromatic Hydroxylation | researchgate.net |
| Cloxacillin | 2'-Chloro | Primarily 5'-Hydroxymethyl | slideshare.net |
| Dicloxacillin | 2',6'-Dichloro | Primarily 5'-Hydroxymethyl | slideshare.netnih.gov |
| Flucloxacillin | 2'-Chloro, 6'-Fluoro | Regioselective 5'-Hydroxymethyl | nih.govresearchgate.net |
This table compares the structures of common isoxazolyl penicillins and their resulting metabolic products.
Experimental studies have shown that while flucloxacillin is regioselectively hydroxylated to 5'-hydroxymethylflucloxacillin, the incubation of oxacillin with the same P450 BM3 mutants resulted in the formation of two distinct metabolites: 5'-hydroxymethyl oxacillin and a product resulting from the hydroxylation of the aromatic phenyl ring. researchgate.net
This difference in metabolic fate is a direct consequence of the structural variations. The electron-withdrawing halogen atoms (chlorine and fluorine) on the phenyl ring of flucloxacillin deactivate the aromatic ring towards oxidative attack. slideshare.net Consequently, the enzymatic hydroxylation is directed almost exclusively to the more reactive methyl group on the isoxazole ring. In contrast, the unsubstituted, electron-rich phenyl ring of oxacillin is also a viable site for hydroxylation, leading to a loss of regioselectivity and the formation of multiple metabolic products. researchgate.net This comparative analysis underscores the critical role that the halogen substituents play in dictating the metabolic pathway of isoxazolyl penicillins.
常见问题
Q. How to design longitudinal studies for detecting this compound adducts in chronic toxicity models?
- Design : Use stable isotope labeling (e.g., -5-hydroxymethylflucloxacillin) to track adduct persistence. Combine with proteomics to identify adduct-modified proteins over time. Include sham-treated cohorts to control for background noise .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
